molecular formula C13H7NO4S B3876787 (2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one

(2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one

Cat. No.: B3876787
M. Wt: 273.27 g/mol
InChI Key: RRVYVDIGDWIJML-XFFZJAGNSA-N
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Description

(2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one is a heterocyclic compound that features both a furan and a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-benzothiophen-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrofuran and benzothiophene moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one
  • (2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-2-one
  • (2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-4-one

Uniqueness

This compound is unique due to the specific positioning of the nitrofuran and benzothiophene rings, which can influence its reactivity and biological activity. The presence of the nitro group also adds to its versatility in undergoing various chemical transformations.

Properties

IUPAC Name

(2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO4S/c15-13-9-3-1-2-4-10(9)19-11(13)7-8-5-6-12(18-8)14(16)17/h1-7H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVYVDIGDWIJML-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one
Reactant of Route 2
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(2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one
Reactant of Route 3
(2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one
Reactant of Route 4
(2Z)-2-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-3-one

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